molecular formula C12H2Br6O B14215057 1,2,3,4,6,8-Hexabromo-dibenzofuran CAS No. 617708-18-6

1,2,3,4,6,8-Hexabromo-dibenzofuran

Cat. No.: B14215057
CAS No.: 617708-18-6
M. Wt: 641.6 g/mol
InChI Key: SEOUNIRJOYQFLN-UHFFFAOYSA-N
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Description

1,2,3,4,6,8-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C12H2Br6O and a molecular weight of 641.57 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,8-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,8-Hexabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction reactions can produce different oxidation states and bromination levels of the compound .

Scientific Research Applications

1,2,3,4,6,8-Hexabromo-dibenzofuran has several scientific research applications, including:

    Environmental Chemistry: Studying its persistence and behavior in the environment.

    Toxicology: Investigating its toxicological effects on living organisms.

    Material Science: Exploring its potential use in the development of flame retardants and other materials.

    Analytical Chemistry: Serving as a standard or reference compound in analytical methods.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,8-Hexabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes like CYP1A1. This activation leads to the metabolism and detoxification of the compound, as well as its potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,8-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological profile. Its distinct structure makes it a valuable compound for studying the effects of bromination on dibenzofuran derivatives .

Properties

IUPAC Name

1,2,3,4,6,8-hexabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O/c13-3-1-4-6-7(15)8(16)9(17)10(18)12(6)19-11(4)5(14)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOUNIRJOYQFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335590
Record name 1,2,3,4,6,8-hexabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617708-18-6
Record name 1,2,3,4,6,8-hexabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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